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Cholesterol Hydrogen Phthalate

Cat. No.: B1581151
CAS No.: 6732-01-0
M. Wt: 534.8 g/mol
InChI Key: DNRPYEJJPBQNQB-MMFRCHASSA-N
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Description

Historical Context and Evolution of Cholesterol Derivatization Strategies

The journey into the chemical modification of cholesterol is a long and storied one, driven by the desire to understand and manipulate its biological functions and physical properties. nih.gov Cholesterol, a fundamental component of animal cell membranes, also serves as a precursor to steroid hormones and bile acids. nih.gov Early derivatization strategies often focused on the hydroxyl group at the C-3 position, the most reactive site on the cholesterol molecule. These modifications aimed to alter its solubility, crystal packing, and biological activity.

Historically, the esterification of cholesterol with various carboxylic acids was a common strategy to produce a vast library of cholesteryl esters. nih.gov These efforts were instrumental in elucidating structure-property relationships and led to the discovery of liquid crystalline phases in these materials. The development of more sophisticated synthetic methods, including the use of protecting groups and stereoselective reactions, has allowed for precise modifications at various positions on the steroid nucleus and the aliphatic side chain. nih.govuni-muenchen.de These advanced strategies have paved the way for the creation of highly functionalized cholesterol derivatives with tailored properties for specific applications, such as drug delivery and gene therapy. nih.govresearchgate.net The evolution of these derivatization techniques reflects a broader trend in organic chemistry towards greater control and precision in molecular design. researchgate.netscienceopen.com

Significance of Cholesteryl Esters in Contemporary Chemical Science and Materials Engineering

Cholesteryl esters, as a class of compounds, hold considerable importance in modern chemical science and materials engineering. Their inherent chirality, stemming from the cholesterol backbone, makes them valuable building blocks for the construction of chiral materials and for applications in asymmetric synthesis. The rigid, planar steroid nucleus combined with a flexible ester chain imparts unique self-assembly properties, leading to the formation of various liquid crystalline phases, including cholesteric (chiral nematic) and smectic phases. nih.govtaylorandfrancis.com

This liquid crystalline behavior is a cornerstone of their application in materials science, particularly in the development of thermoresponsive materials, optical sensors, and display technologies. tandfonline.comnih.gov The ability of cholesteryl esters to form gels and organized assemblies in both aqueous and organic media has also been exploited in the creation of novel soft materials. nih.gov In the realm of biomedical engineering, cholesteryl esters are integral to the design of drug delivery systems, where their biocompatibility and ability to interact with cell membranes are highly advantageous. nih.govnih.gov They can be incorporated into nanoparticles, liposomes, and other carrier systems to enhance drug solubility, stability, and targeted delivery. nih.gov

Rationale for Investigating Cholesteryl Hydrogen Phthalate (B1215562) as a Steroidal Phthalate Ester

The investigation of Cholesteryl Hydrogen Phthalate (CHP) is driven by the unique combination of a steroidal framework and a phthalate monoester moiety. This structure confers a distinct set of properties that differentiate it from simple cholesteryl esters. The presence of the carboxylic acid group on the phthalate portion introduces a site for hydrogen bonding and potential ionic interactions, which significantly influences its self-assembly and phase behavior. tandfonline.comkyoto-u.ac.jp

This dual nature—a hydrophobic sterol and a more polar phthalic acid group—makes CHP an intriguing molecule for studying the interplay of different intermolecular forces. Research into CHP has been motivated by its ability to form glassy liquid-crystalline phases, a non-equilibrium state of matter that freezes the anisotropic organization of a fluid mesophase. tandfonline.comepa.gov This property is of fundamental interest in materials science for the development of materials with novel optical and thermal characteristics. Furthermore, the carboxyl group provides a convenient handle for further chemical modification, allowing for the attachment of other molecules to create more complex and functional materials, such as complexes with aliphatic amines or imidazolium (B1220033) salts. tandfonline.comkyoto-u.ac.jp The study of CHP, therefore, provides valuable insights into the design of new steroidal materials with tunable properties for a range of advanced applications.

Interactive Data Table: Compound Names

Compound NameAbbreviation
Cholesteryl Hydrogen PhthalateCHP
Cholesterol
Phthalic Anhydride (B1165640)
Pyridine (B92270)

Interactive Data Table: Physicochemical Properties of Cholesteryl Hydrogen Phthalate

PropertyValueSource
Molecular Formula C35H50O4 chemicalbook.com
Molecular Weight 534.77 g/mol chemicalbook.com
Appearance White crystalline powder americanelements.com
Melting Point 178-180 °C
Solubility Soluble in isooctane chemicalbook.com
FTIR (cm-1) 3432 (O-H of COOH), 1721 (C=O of COOH), 1670 (C=O of -COO-) researchgate.net

Note: Some physical properties like melting point can vary slightly depending on the purity and crystalline form of the compound. The FTIR data represents characteristic peaks.

Detailed Research Findings

The synthesis of Cholesteryl Hydrogen Phthalate is typically achieved through the esterification of cholesterol with phthalic anhydride. researchgate.netontosight.ai This reaction is often carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenger for the phthalic acid half-ester. researchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography.

Subsequent research has explored the further esterification of the remaining carboxylic acid group of Cholesteryl Hydrogen Phthalate with various alcohols, such as methanol (B129727), ethanol, and isopropanol, to create a range of phthalate diesters. researchgate.net These derivatives have been characterized using spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to confirm their molecular structures. researchgate.net

A significant area of investigation has been the thermal behavior and phase transitions of Cholesteryl Hydrogen Phthalate and its derivatives. researchgate.nettandfonline.com Differential scanning calorimetry (DSC) has been a key technique in these studies, revealing the temperatures at which phase transitions occur, such as from a crystalline solid to a liquid crystalline phase and then to an isotropic liquid. tandfonline.comtandfonline.com Research has shown that Cholesteryl Hydrogen Phthalate can form a glassy liquid-crystalline phase upon cooling, a state where the ordered structure of the liquid crystal is preserved in a solid, non-crystalline state. tandfonline.comepa.gov This phenomenon, known as vitrification, has been a subject of detailed study. kyoto-u.ac.jp

Furthermore, the interaction of Cholesteryl Hydrogen Phthalate with other molecules, particularly aliphatic amines, has been explored to create novel ionic complexes. researchgate.nettandfonline.com These complexes exhibit their own unique phase behaviors and have been studied for their potential as new functional materials. The formation of these salts through ionic interactions significantly alters the physical properties of the resulting material compared to the parent Cholesteryl Hydrogen Phthalate. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H50O4 B1581151 Cholesterol Hydrogen Phthalate CAS No. 6732-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37)/t23-,25+,28+,29-,30+,31+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPYEJJPBQNQB-MMFRCHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701306246
Record name Cholesteryl hydrogen phthalate
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Molecular Weight

534.8 g/mol
Source PubChem
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CAS No.

6732-01-0
Record name Cholesteryl hydrogen phthalate
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Record name Cholest-5-en-3beta-yl hydrogen phthalate
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Record name 6732-01-0
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Record name Cholesteryl hydrogen phthalate
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Record name Cholest-5-en-3β-yl hydrogen phthalate
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Synthetic Methodologies and Chemical Transformations of Cholesteryl Hydrogen Phthalate

Conventional Esterification Protocols

The traditional synthesis of cholesteryl hydrogen phthalate (B1215562) primarily involves the direct reaction of cholesterol and phthalic anhydride (B1165640). This method, while established, is the subject of ongoing research to improve its efficiency and sustainability.

Reaction Pathways Utilizing Cholesterol and Phthalic Anhydride as Starting Materials

The fundamental reaction for the synthesis of cholesteryl hydrogen phthalate is the nucleophilic acyl substitution of the hydroxyl group of cholesterol onto one of the carbonyl carbons of phthalic anhydride. This reaction proceeds via a mono-esterification pathway, where the anhydride ring is opened by the cholesterol molecule, resulting in the formation of a half-ester, cholesteryl hydrogen phthalate.

The reaction is analogous to the synthesis of other cholesterol esters, such as cholesteryl hemisuccinate, where succinic anhydride is used instead of phthalic anhydride. chemicalbook.com In a typical procedure, cholesterol and phthalic anhydride are dissolved in a suitable solvent, and the reaction is often facilitated by a catalyst and/or heat. The general reaction scheme is as follows:

Cholesterol + Phthalic Anhydride → Cholesteryl Hydrogen Phthalate

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of cholesteryl hydrogen phthalate are highly dependent on several reaction parameters. Optimization of these conditions is crucial for an efficient synthesis. Key factors that are typically optimized include:

Molar Ratio of Reactants: The stoichiometry of cholesterol to phthalic anhydride can influence the reaction equilibrium and minimize the formation of byproducts.

Reaction Temperature: Temperature affects the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to undesirable side reactions. For instance, in the production of other phthalates, temperatures can range from ambient to elevated temperatures depending on the catalyst and reactants used. google.com

Reaction Time: The duration of the reaction is a critical parameter to ensure the completion of the esterification while avoiding degradation of the product.

Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Common solvents for esterification reactions include pyridine (B92270) and other aprotic polar solvents.

ParameterTypical Range/ConditionRationale
Molar Ratio (Cholesterol:Phthalic Anhydride) 1:1 to 1:1.5To ensure complete conversion of cholesterol and drive the equilibrium towards the product.
Temperature Room Temperature to 100°CTo provide sufficient energy for the reaction to proceed at a reasonable rate without causing degradation.
Reaction Time Several hours to daysTo allow the reaction to reach completion. Monitoring by techniques like TLC is common.
Solvent Pyridine, Dioxane, Chloroform (B151607)To dissolve reactants and facilitate the reaction. Pyridine can also act as a catalyst.

This table represents typical conditions for similar esterification reactions and serves as a guideline for the synthesis of cholesteryl hydrogen phthalate.

Role of Catalysts in Cholesteryl Hydrogen Phthalate Synthesis

Catalysts play a pivotal role in accelerating the esterification reaction between cholesterol and phthalic anhydride. They function by activating either the alcohol or the anhydride, making them more susceptible to nucleophilic attack.

Commonly used catalysts for esterification reactions include:

Base Catalysts: Tertiary amines like pyridine and 4-(dimethylamino)pyridine (DMAP) are frequently employed. chemicalbook.com Pyridine often serves as both a solvent and a catalyst. DMAP is a highly efficient acylation catalyst, often used in smaller quantities alongside another base. The synthesis of cholesteryl hemisuccinate, a structurally similar compound, utilizes DMAP in pyridine, achieving high yields. chemicalbook.com

Lewis Acid Catalysts: Metal salts such as ferric chloride (FeCl₃) have been shown to catalyze the synthesis of phthalate esters. researchgate.net

Brønsted Acid Catalysts: Acid functionalized ionic liquids have been used for the synthesis of dioctyl phthalate, demonstrating high conversion rates. epa.gov

The choice of catalyst can significantly impact the reaction rate and the purity of the final product. For instance, the use of DMAP can dramatically reduce the reaction time compared to uncatalyzed reactions.

Advanced Synthetic Approaches for Cholesteryl Hydrogen Phthalate and Analogues

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. Advanced techniques such as microwave-assisted synthesis are being explored to improve the synthesis of cholesteryl hydrogen phthalate and its analogues.

Microwave Irradiation-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. nih.gov

A study on the synthesis of cholesterol esters via a cross-coupling reaction demonstrated the effectiveness of microwave chemistry. The reaction of cholesterol with aroyl chlorides in the presence of a palladium catalyst and a base under microwave irradiation at 100°C for 2 hours resulted in good to high yields of the corresponding cholesterol esters. nih.gov Another example is the microwave-mediated non-catalytic synthesis of phytosterol esters, which achieved a high conversion rate in a significantly shorter time compared to conventional heating methods. researchgate.net

The benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: Significant reduction in reaction time.

Higher Yields: Often leads to improved product yields.

Increased Purity: Can minimize the formation of byproducts due to shorter reaction times and more uniform heating.

Energy Efficiency: More energy-efficient compared to conventional heating methods. nih.gov

Synthesis MethodTypical Reaction TimeKey Advantages
Conventional Heating Hours to DaysWell-established, simple setup.
Microwave-Assisted Minutes to HoursRapid, higher yields, energy efficient.

This table provides a general comparison based on literature for similar esterification reactions.

Comparative Analysis of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of cholesteryl hydrogen phthalate can be evaluated against these principles to assess its environmental impact.

Conventional Methods:

Atom Economy: The reaction of cholesterol with phthalic anhydride to form the monoester has a high atom economy as all atoms of the reactants are incorporated into the product.

Use of Hazardous Substances: The use of solvents like pyridine, which is flammable and toxic, is a significant drawback.

Energy Consumption: Long reaction times and the need for heating contribute to higher energy consumption.

Microwave-Assisted Synthesis:

Energy Efficiency: Microwave heating is more energy-efficient than conventional heating. nih.gov

Reduced Solvent Use: The rapid reaction rates can sometimes allow for solvent-free conditions or the use of greener solvents.

Waste Prevention: Faster reactions and higher selectivity can lead to less waste generation.

The adoption of microwave-assisted synthesis aligns well with several key principles of green chemistry, offering a more sustainable alternative to conventional methods. sophim.com The development of catalytic systems that are recyclable and operate under milder conditions further contributes to the greening of cholesteryl hydrogen phthalate synthesis.

Derivatization Strategies and Functionalization of Cholesteryl Hydrogen Phthalate

Cholesteryl hydrogen phthalate serves as a versatile intermediate for the synthesis of a variety of functionalized molecules. Its structure, featuring a carboxylic acid group appended to the cholesterol backbone, allows for a range of chemical modifications, particularly through esterification and conjugation reactions.

Synthesis of Alkyl Cholesteryl Phthalates (e.g., Methyl, Ethyl, Isopropyl Esters)

The synthesis of alkyl cholesteryl phthalates from cholesteryl hydrogen phthalate can be readily achieved through standard esterification protocols, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid (cholesteryl hydrogen phthalate) with an excess of the desired alcohol (methanol, ethanol, or isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding alkyl cholesteryl phthalate. The use of excess alcohol shifts the equilibrium towards the formation of the ester product.

Table 1: Synthesis of Alkyl Cholesteryl Phthalates via Fischer-Speier Esterification
Target CompoundReactantsCatalystGeneral Conditions
Methyl Cholesteryl PhthalateCholesteryl Hydrogen Phthalate, Methanol (B129727)H₂SO₄ or p-TsOHReflux
Ethyl Cholesteryl PhthalateCholesteryl Hydrogen Phthalate, EthanolH₂SO₄ or p-TsOHReflux
Isopropyl Cholesteryl PhthalateCholesteryl Hydrogen Phthalate, IsopropanolH₂SO₄ or p-TsOHReflux

Preparation of Di- and Stigmasteryl Phthalates via Esterification

The carboxylic acid functionality of cholesteryl hydrogen phthalate can also be esterified with other sterols, such as cholesterol or stigmasterol, to generate symmetrical or unsymmetrical di-steroid phthalates. This transformation typically requires the activation of the carboxylic acid group to facilitate the reaction with the sterically hindered hydroxyl group of the incoming sterol.

One common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). In this process, DCC activates the carboxylic acid of cholesteryl hydrogen phthalate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of cholesterol or stigmasterol, leading to the formation of the desired di- or stigmasteryl phthalate and dicyclohexylurea as a byproduct.

Table 2: Synthesis of Di- and Stigmasteryl Phthalates
Target CompoundReactantsCoupling Agent/CatalystGeneral Conditions
Di-cholesteryl PhthalateCholesteryl Hydrogen Phthalate, CholesterolDCC/DMAPAnhydrous solvent (e.g., CH₂Cl₂), Room temperature
Stigmasteryl Cholesteryl PhthalateCholesteryl Hydrogen Phthalate, StigmasterolDCC/DMAPAnhydrous solvent (e.g., CH₂Cl₂), Room temperature

Development of Multi-Motif Cholesteryl Conjugates for Specific Research Applications

Cholesteryl hydrogen phthalate is a valuable precursor for the synthesis of multi-motif cholesteryl conjugates, which are designed for a variety of research applications, including drug delivery and bioimaging. nih.gov The free carboxylic acid group provides a convenient handle for attaching other molecules, such as polyethylene (B3416737) glycol (PEG), peptides, or therapeutic agents, often through the formation of an ester or amide linkage. nih.govorganic-chemistry.org

The synthesis of these conjugates generally involves the activation of the carboxyl group of cholesteryl hydrogen phthalate, similar to the preparation of di-steroid esters. For instance, coupling with an amine-containing molecule would proceed via an activated ester intermediate (e.g., using DCC/DMAP or forming an N-hydroxysuccinimide ester) to yield a stable amide bond. This strategy allows for the precise and controlled assembly of complex molecular architectures with tailored properties for specific biological or material science investigations. youtube.com

Investigation of Oxidation Reactions of Cholesteryl Hydrogen Phthalate

The oxidation of cholesteryl hydrogen phthalate, particularly with strong oxidizing agents, has been a subject of chemical investigation to understand the reactivity of the cholesterol moiety when derivatized at the 3β-hydroxyl position. epa.gov

Early studies by Barr, Heilbron, Parry, and Spring in 1936 detailed the oxidation of cholesteryl hydrogen phthalate with potassium permanganate (B83412) in an alkaline solution. epa.gov This reaction demonstrated that the presence of the acidic phthalate ester group renders the cholesterol nucleus more susceptible to oxidation compared to cholesterol itself. epa.gov The reaction conditions typically involve treating a solution of cholesteryl hydrogen phthalate with an aqueous solution of potassium permanganate.

The oxidation of cholesteryl hydrogen phthalate with alkaline potassium permanganate was found to yield a mixture of products. epa.gov Through careful isolation and characterization, two key oxidation products were identified:

β-7-Hydroxycholesterol: This product results from the oxidation of the allylic C-7 position of the cholesterol ring system.

Tetrahydroxycholestane: A more extensively oxidized product where the double bond at C-5, C-6 has been dihydroxylated, along with the introduction of other hydroxyl groups. epa.gov

These findings provide insight into the chemical stability of the cholesteryl moiety and the directing effects of the phthalate group in oxidation reactions.

Table 3: Oxidation Products of Cholesteryl Hydrogen Phthalate with Potassium Permanganate
Oxidizing AgentKey Identified ProductsReference
Potassium Permanganateβ-7-HydroxycholesterolBarr et al., 1936 epa.gov
Potassium PermanganateTetrahydroxycholestaneBarr et al., 1936 epa.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Cholesteryl Hydrogen Phthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the structural elucidation of cholesteryl hydrogen phthalate (B1215562). researchgate.netnih.govtandfonline.comlew.roresearchgate.netresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule, along with their connectivity. In cholesteryl hydrogen phthalate, the spectrum can be divided into several key regions: the steroidal protons, the olefinic proton, the proton at the C3 position, and the aromatic protons of the phthalate group.

The complex, overlapping signals of the numerous protons in the cholesterol core appear in the upfield region of the spectrum. Key diagnostic signals include the olefinic proton at C6 and the proton at C3, which is deshielded due to the adjacent ester oxygen. The chemical shift of the C3 proton is a key indicator of the ester formation. The aromatic protons of the phthalate ring appear in the downfield region, typically between 7.5 and 8.0 ppm. The presence of a carboxylic acid proton signal, which is often broad and can appear at a variable chemical shift, further confirms the structure.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Cholesteryl Hydrogen Phthalate

Proton Assignment Predicted Chemical Shift (ppm) Notes
Steroidal Methyls (C18, C19) 0.6 - 1.1 Multiple singlet signals.
Steroidal Methylene/Methine 1.0 - 2.5 Complex, overlapping multiplet region.
C3-H ~4.8 Deshielded by ester linkage, appears as a multiplet.
C6-H (Olefinic) ~5.4 Typically a doublet of doublets.
Phthalate Aromatic Protons 7.5 - 8.0 Multiplets corresponding to the four aromatic protons.

Note: The predicted values are based on data from cholesterol and related cholesteryl esters. Actual experimental values may vary slightly. mriquestions.comnih.govnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.

The ¹³C NMR spectrum of cholesteryl hydrogen phthalate shows distinct signals for the 27 carbons of the cholesterol moiety and the 8 carbons of the phthalate group. The formation of the ester bond at C3 results in a downfield shift of the C3 carbon signal compared to that in native cholesterol. The carbonyl carbons of the ester and the carboxylic acid in the phthalate group are highly deshielded and appear at the downfield end of the spectrum, typically in the range of 165-175 ppm. The aromatic carbons of the phthalate ring also have characteristic chemical shifts in the 128-135 ppm region. researchgate.netnih.govtandfonline.comlew.roresearchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Cholesteryl Hydrogen Phthalate

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Steroidal Carbons 11 - 60 Numerous signals corresponding to the steroid nucleus.
C3 ~75 Shifted downfield upon esterification.
C5 (Olefinic) ~140
C6 (Olefinic) ~122
Phthalate Aromatic Carbons 128 - 135 Signals for the six aromatic carbons.
Ester Carbonyl (-COO-) ~168

Note: The predicted values are based on data from cholesterol and various phthalate compounds. Actual experimental values may vary slightly. nih.govnih.govhmdb.cauc.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and sensitive method for the qualitative analysis of cholesteryl hydrogen phthalate. The FTIR spectrum provides clear evidence for the key functional groups in the molecule. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibrations are particularly diagnostic. Two distinct carbonyl absorption bands are expected: one for the ester carbonyl group and another for the carboxylic acid carbonyl group, typically appearing around 1720 cm⁻¹ and 1690 cm⁻¹ respectively. The C-O stretching of the ester is also observable. Furthermore, the characteristic C-H stretching and bending vibrations of the steroid backbone and the aromatic C-H and C=C stretching of the phthalate ring are present. researchgate.netnih.govtandfonline.comlew.roresearchgate.netresearchgate.net A strong absorbance band around 741 cm⁻¹ is indicative of the ortho-substituted aromatic ring of the phthalate. hpst.cz

Table 3: Key FTIR Absorption Bands for Cholesteryl Hydrogen Phthalate

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch 2500 - 3300 (broad) Carboxylic Acid
C-H Stretch (Aliphatic) 2850 - 3000 Steroid Backbone
C=O Stretch (Ester) ~1720 Ester
C=O Stretch (Carboxylic Acid) ~1690 Carboxylic Acid
C=C Stretch (Aromatic) 1580 - 1600 Phthalate Ring
C-O Stretch (Ester) 1100 - 1300 Ester

Note: The expected wavenumbers are based on typical values for the respective functional groups and data from similar compounds. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Verification

While the high molecular weight and low volatility of cholesteryl hydrogen phthalate can make direct GC-MS analysis challenging, derivatization to a more volatile species (e.g., by methylating the carboxylic acid) can facilitate analysis. Alternatively, other ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass spectrometer are often employed. researchgate.net

Mass spectrometry provides the molecular ion peak, which confirms the molecular weight of the compound. For cholesteryl hydrogen phthalate (C₃₅H₅₀O₄), the expected molecular weight is approximately 534.77 g/mol . The fragmentation pattern observed in the mass spectrum offers valuable structural information. A characteristic and often abundant fragment in the mass spectra of cholesteryl esters is the cholestadiene cation at a mass-to-charge ratio (m/z) of 369.35, resulting from the loss of the phthalic acid group. nih.govbiorxiv.org The phthalate moiety itself can undergo characteristic fragmentation, leading to signals corresponding to phthalic anhydride (B1165640) or related ions. nih.gov

Table 4: Expected Mass Spectrometry Fragments for Cholesteryl Hydrogen Phthalate

m/z Proposed Fragment Notes
~535 [M+H]⁺ Molecular ion peak (protonated).
369.35 [Cholestadiene]⁺ Characteristic fragment from loss of the phthalate group.
149 [Phthalic Anhydride + H]⁺ A common fragment from the phthalate group.

Note: Fragmentation patterns can vary significantly depending on the ionization technique used.

Other Advanced Chromatographic and Spectrophotometric Methodologies for Related Compounds

The purity and quantitative analysis of cholesteryl hydrogen phthalate, a cholesterol derivative, can be effectively achieved by leveraging a variety of advanced chromatographic and spectrophotometric techniques. While direct studies on cholesteryl hydrogen phthalate are limited, the methodologies applied to other structurally similar cholesterol derivatives and sterol esters provide a strong basis for its analysis. These techniques are crucial for ensuring the quality and consistency of the compound for its various applications.

Application of Advanced Techniques for Purity Assessment and Quantitative Analysis

The assessment of purity and the quantification of cholesterol and its esters are fundamental requirements in many scientific and industrial fields. A range of sophisticated analytical methods are employed to separate these compounds from complex matrices and to determine their concentration with high accuracy and precision.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cholesterol derivatives. researchgate.net For instance, the purity of various cholesterol derivatives has been successfully evaluated using HPLC with a mobile phase of 100% chromatographic methanol (B129727). researchgate.net Reverse-phase HPLC (RP-HPLC) is particularly prevalent and has been used for the determination of free, esterified, and total cholesterol in serum, employing UV detection at 210 nm. nih.gov The selection of the mobile phase is critical; a mixture of chloroform (B151607) and methanol (9.5:0.5, v/v) has been shown to provide sharp, well-defined peaks for cholesterol. nih.gov The power of HPLC lies in its ability to separate complex mixtures, making it more accurate than classical chemical and enzymatic methods for cholesterol determination. nih.gov

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is another powerful tool for the analysis of sterols. nih.govaocs.org GC is considered the most common method for analyzing phytosterol content and composition. aocs.org For cholesterol analysis, GC-based methods are frequently used and can provide high purity assessments, with some processes achieving purities of at least 99%. google.com To enhance volatility and improve separation, sterols are often derivatized to form trimethylsilyl (B98337) ethers before GC analysis. mdpi.com GC-MS, in particular, offers excellent specificity and is used for the comprehensive and quantitative determination of various sterols and their metabolites. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective and versatile alternative for the quantitative analysis of cholesterol and its esters. nih.govuni-giessen.de A validated HPTLC method has been developed for the determination of cholesterol, demonstrating good linearity, accuracy, and precision. nih.gov This method utilized a mobile phase of chloroform and methanol (9.5:0.5, v/v) and densitometric analysis for quantification. nih.gov HPTLC has also been successfully applied to the analysis of non-polar lipid classes of the human stratum corneum, including cholesteryl palmitate. uni-giessen.de

Spectrophotometric Methods , including Raman Spectroscopy , provide non-destructive analytical options. nih.gov Near-infrared Raman spectroscopy, combined with partial least-squares (PLS) regression, has been effectively used for the quantitative analysis of cholesterol and cholesteryl esters in complex biological samples like human atherosclerotic plaques. nih.gov This technique offers excellent repeatability. nih.gov

The following tables summarize key findings from research on the application of these advanced analytical techniques for the purity assessment and quantitative analysis of cholesterol and related compounds.

Table 1: HPLC Methods for Cholesterol and Derivative Analysis

Compound Mobile Phase Detection Key Findings Reference
Cholesterol Derivatives 100% Methanol Not Specified Evaluation of retention time and purity. researchgate.net
Free & Esterified Cholesterol Not Specified UV (210 nm) Achieved a linear range from 0.09 to 0.31 g/L for quantification. nih.gov
Cholesterol Chloroform:Methanol (9.5:0.5, v/v) Not Specified Produced a sharp and well-defined peak at an Rf of 0.63 ± 0.03. nih.gov

Table 2: HPTLC Method Validation for Cholesterol

Parameter Result
Mobile Phase Chloroform:Methanol (9.5:0.5, v/v)
Linearity Range 2–7 μg/spot
Regression Value (r²) 0.99933
Limit of Detection (LOD) 100 ng/spot
Limit of Quantification (LOQ) 500 ng/spot

Data sourced from a study on the development and validation of an HPTLC method for cholesterol determination. nih.gov

Table 3: Raman Spectroscopy for Quantitative Analysis of Cholesteryl Esters

Analyte Standard Error of Prediction (mg/g)
Total Cholesterol 16.1
Free Cholesterol 13.6
Cholesteryl Palmitate 1.9
Cholesteryl Oleate 3.3
Cholesteryl Linoleate 3.4

Results from a study on human atherosclerotic plaques. nih.gov

Physicochemical Properties and Materials Science Research of Cholesteryl Hydrogen Phthalate

Liquid Crystalline Phase Behavior and Thermotropic Transitions

The thermotropic liquid crystalline behavior of Cholesteryl Hydrogen Phthalate (B1215562) is a key area of its research, revealing complex phase transitions and unique material properties. Investigated through techniques such as differential scanning calorimetry (DSC) and polarized-light microscopy, CHP demonstrates the ability to form ordered yet fluid phases under specific thermal conditions. tandfonline.com

Cholesteryl Hydrogen Phthalate is known to exhibit a cholesteric liquid crystal phase, also known as a chiral nematic phase. tandfonline.comwikipedia.org This mesophase is characterized by a helical arrangement of molecules where the director (the average direction of the long axis of the molecules) rotates in a continuous manner, forming a twisted supramolecular structure. wikipedia.org This periodic helical structure endows the material with unique optical properties, most notably selective reflection of light. Depending on the pitch of the helix, which can be temperature-sensitive, cholesteric liquid crystals can reflect light of specific colors, a phenomenon that makes them useful in applications like temperature sensors and optical devices. researchgate.net High-sensitivity calorimetry combined with careful optical observations has supported the formation of a single liquid-crystalline phase for CHP upon cooling from its isotropic melt. tandfonline.com

A significant property of Cholesteryl Hydrogen Phthalate is its capacity to form a glassy liquid-crystalline phase. tandfonline.comtandfonline.com This state is achieved when the material is cooled from its fluid mesophase; the anisotropic, ordered organization of the liquid crystal is frozen in place without crystallization. tandfonline.comresearchgate.net The resulting material is an uncrystallized solid, often referred to as a cholesteric glassy state, which retains the helical molecular order of the liquid crystal phase. researchgate.nettandfonline.com This vitrification process allows for the preservation of the unique optical properties of the cholesteric phase, such as its reflective colors, in a solid-state film. researchgate.net This glassy state has been observed for CHP by itself as well as for its complex salts. tandfonline.comtandfonline.com

Glassy materials are thermodynamically unstable and will slowly evolve toward a more stable, lower-energy state in a process known as physical aging or enthalpy relaxation. This phenomenon in glassy Cholesteryl Hydrogen Phthalate has been examined using Differential Scanning Calorimetry (DSC). tandfonline.comresearchgate.net When the glassy material is annealed at a temperature below its glass transition temperature (Tg), it undergoes enthalpy relaxation, which can be monitored as an endothermic peak in a subsequent DSC heating scan. tandfonline.com

Table 1: Enthalpy Relaxation Parameters for Glassy CHP Systems
ParameterDescriptionObservation in CHP vs. CHP/Amine Salts
τ (Overall Relaxation Time) The characteristic time required for the system to relax towards equilibrium.τ values for CHP/amine salts are smaller than for pure CHP. tandfonline.com
β (Distribution Parameter) Characterizes the breadth of the distribution of relaxation times (a value of 1 indicates a single relaxation time).β becomes close to unity when CHP is complexed with certain aliphatic amines (those with 12, 16, and 18 carbons), indicating a more uniform relaxation mode. tandfonline.com
Activation Energy (Ea) The energy barrier that must be overcome for the relaxation process to occur.The activation energy for the relaxation process is considerably smaller for CHP/amine samples compared to CHP alone. tandfonline.com

The liquid crystalline properties of Cholesteryl Hydrogen Phthalate can be significantly modified through ionic complexation with aliphatic amines. When CHP, which contains a carboxylic acid group, is mixed with an aliphatic amine, a stoichiometric 1:1 complex salt can be formed. tandfonline.comtandfonline.com These salts themselves are capable of forming liquid crystals and can also be frozen into a glassy state. tandfonline.comtandfonline.com

This complexation has several notable effects on the mesophase behavior:

Widened Mesophase Range : The temperature range over which the fluid liquid-crystalline phase exists is generally wider in the salt systems compared to pure CHP. tandfonline.comtandfonline.com

Odd-Even Effect : An odd-even oscillation has been observed in the mesophase-to-isotropic transition temperature and enthalpy. tandfonline.com This means the transition properties vary in a zigzag pattern depending on whether the aliphatic amine has an even or odd number of carbon atoms in its chain. tandfonline.com

Modified Relaxation : As detailed in the previous section, ionic complexation leads to faster and more uniform enthalpy relaxation in the glassy state. tandfonline.comresearchgate.net The activation energy for this process also tends to decrease as the carbon number of the amine component increases. tandfonline.com

Supramolecular Assembly and Nanostructure Engineering

Beyond its thermotropic phase behavior, the molecular structure of Cholesteryl Hydrogen Phthalate makes it an excellent candidate for building complex nanostructures through self-assembly processes.

The inherent chirality of the cholesterol group is a powerful driver for the formation of ordered one-dimensional (1D) supramolecular structures. acs.org The specific shape and stereochemistry of the cholesteryl moiety guide the molecules to pack in a chiral fashion, leading to the spontaneous formation of extended, non-covalent assemblies. acs.org This chiral packing is a fundamental mechanism that can direct the self-assembly process.

This strategy has been shown to promote the formation of various 1D nanostructures, including:

Helical Nanofibrils acs.org

Twisted Nanoribbons acs.org

These structures arise from a combination of intermolecular forces, where the hydrophobic interactions between the bulky cholesteryl groups play a significant role. acs.org The tendency of chiral molecules to form twisted structures is a well-known principle in supramolecular chemistry, and in the case of CHP and related derivatives, it provides a direct route to fabricating complex, helically ordered nanomaterials. wikipedia.orgacs.org

Fabrication of Cross-Linked Three-Dimensional Hydrogel Networks

The fabrication of cross-linked three-dimensional hydrogel networks incorporating cholesterol derivatives like Cholesteryl Hydrogen Phthalate involves leveraging both chemical and physical cross-linking methodologies. These hydrogels are noted for their unique properties, such as biocompatibility and the ability to absorb large amounts of water due to hydrophilic groups within their polymer structure. nih.gov

The synthesis process can utilize techniques like free-radical polymerization. mdpi.com In a typical synthesis, a polymer backbone, such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid (HA), is functionalized with molecules that can undergo cross-linking. mdpi.commdpi.com For a compound like Cholesteryl Hydrogen Phthalate, the carboxylic acid group on the phthalate moiety provides a reactive site for chemical cross-linking with polymers containing hydroxyl or amine groups, forming ester or amide bonds, respectively. This covalent integration creates a stable and durable network structure.

Furthermore, the cholesterol component introduces physical cross-linking into the network. nih.gov In aqueous environments, the hydrophobic cholesterol moieties self-assemble into aggregates to minimize contact with water. mdpi.comresearchgate.net These hydrophobic domains act as physical junctions, reinforcing the hydrogel network. This dual chemical and physical cross-linking approach allows for the creation of hydrogels with tunable mechanical properties and stability. For instance, cholesterol-modified hyaluronic acid has been used to form nanogels through self-assembly, which are then chemically cross-linked to form a macroscopic hydrogel. mdpi.comresearchgate.net

Role of Hydrophobic Interactions in Supramolecular Stability and Performance

Hydrophobic interactions are a primary driving force in the stabilization and performance of supramolecular structures containing Cholesteryl Hydrogen Phthalate. These interactions arise from the tendency of the non-polar cholesterol moieties to aggregate in an aqueous solution, a process that is thermodynamically favorable as it minimizes the disruption of hydrogen-bonding networks in the surrounding water molecules.

In the context of hydrogel networks, these hydrophobic interactions lead to the formation of stable, physically cross-linked domains. nih.gov This self-assembly process is crucial for the mechanical integrity and stability of the hydrogel. Research on other cholesterol-modified polymers has demonstrated that these hydrophobic junctions significantly enhance the gel's robustness and resistance to mechanical stress. The stability of these assemblies can be influenced by factors such as the concentration of the cholesterol derivative and temperature.

Interfacial Behavior and Biomimetic Membrane Systems

Amphiphilic Characteristics and Interfacing Between Polar and Non-Polar Environments

Cholesteryl Hydrogen Phthalate is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. nih.govyoutube.com The hydrophobic portion is the rigid, non-polar cyclopentanophenanthrene steroid nucleus of cholesterol. mriquestions.com The hydrophilic character is imparted by the phthalate group, which contains a polar carboxylic acid group (-COOH) and an ester linkage. khanacademy.org

This dual nature dictates the molecule's behavior at the interface between polar and non-polar environments, such as an oil-water or an air-water interface. The molecule orients itself to satisfy the affinities of both parts: the hydrophobic cholesterol tail partitions into the non-polar phase, while the polar phthalate headgroup remains in contact with the polar phase. youtube.com This property is fundamental to the formation of self-assembled structures like micelles and is a key reason for its use in stabilizing emulsions and foams. The hydroxyl group on cholesterol itself contributes to its amphipathic nature, allowing it to be an integral component of cell membranes. youtube.com

Cholesteryl Hydrogen Phthalate as a Constituent for Artificial Lipid-like Membranes

Artificial lipid membranes are valuable models for studying the functions of biological membranes. Cholesterol and its esters are essential components of natural cell membranes, where they modulate fluidity, permeability, and mechanical strength. mdpi.comcreative-proteomics.comresearchgate.net Cholesteryl Hydrogen Phthalate, as a cholesterol derivative, can be incorporated into artificial lipid bilayers, such as those made from phospholipids (B1166683) like phosphatidylcholine. acs.org

When integrated into a lipid bilayer, the molecule orients with its hydrophobic cholesterol core embedded within the hydrocarbon tail region of the membrane, and its polar phthalate headgroup positioned near the aqueous interface, alongside the phospholipid headgroups. nih.gov The addition of cholesterol derivatives can significantly alter the physical properties of the membrane. For example, cholesteryl hemisuccinate (CHEMS), a similar molecule, has been shown to be more effective than cholesterol at increasing the stability of dipalmitoylphosphatidylcholine (DPPC) membranes, partly due to the potential for both hydrogen bonding and electrostatic interactions. nih.gov The presence of the charged carboxyl group on the phthalate moiety can increase the interfacial surface charge and influence interactions with other membrane components and ions. nih.gov

Molecular Dynamics Simulations of Interactions in Lipid-Bilayer Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the atomic-level interactions of molecules like Cholesteryl Hydrogen Phthalate within lipid bilayers. mdpi.comnih.gov Numerous MD studies on cholesterol itself have provided a framework for understanding how these sterols affect membrane properties. researchgate.netmdpi.com

Simulations consistently show that cholesterol induces significant structural changes in lipid bilayers. Key findings include:

Enhanced Lipid Packing and Order: Cholesterol increases the packing density of lipids, leading to a "condensing effect." This is quantified by an increase in the deuterium (B1214612) order parameters (SCD) of the lipid tails. mdpi.com

Reduced Area per Lipid: As the lipids become more ordered and packed, the average surface area occupied by each lipid molecule decreases. mdpi.com

MD simulations of Cholesteryl Hydrogen Phthalate would be expected to show similar ordering effects due to the cholesterol moiety. However, the larger, charged phthalate headgroup would likely introduce unique interactions at the membrane-water interface, potentially altering headgroup tilt, hydration, and electrostatic potential across the bilayer compared to unmodified cholesterol.

Table 1: Effects of Cholesterol on Lipid Bilayer Properties from MD Simulations

PropertyEffect of Cholesterol AdditionSource
Bilayer Thickness Increases mdpi.commdpi.com
Area per Lipid Decreases mdpi.com
Lipid Acyl Chain Order Increases mdpi.com
Lateral Lipid Mobility Decreases (in disordered phase) mdpi.com
Membrane Rigidity Increases mdpi.com

This table summarizes general findings for cholesterol in various phospholipid bilayers.

Influence on Hydrogen-Bond Dynamics of Water Molecules in Membrane Environments

The behavior of water at the membrane interface is critical for membrane structure and function, and it is significantly influenced by the presence of molecules like cholesterol and its derivatives. arxiv.orgarxiv.org Molecular dynamics simulations have revealed that cholesterol alters the dynamics of hydrogen bonds (H-bonds) between water molecules and the lipid headgroups. arxiv.orgnih.gov

Research on dipalmitoylphosphatidylcholine (DPPC) bilayers has shown that the effect of cholesterol is phase-dependent. arxiv.orgnih.gov

In the more rigid gel phase (at 303 K), the presence of cholesterol extends the lifetimes of H-bonds between water and the lipid's H-bond accepting oxygen atoms by a factor of 1.5 to 2.5. arxiv.orgnih.govresearchgate.net This suggests that cholesterol stabilizes the water structure at the interface in this phase.

In the more fluid liquid-crystalline phase (at 323 K), cholesterol has a minimal effect on the H-bonding dynamics. arxiv.orgnih.govresearchgate.net

Some studies also indicate a concentration-dependent effect, where low cholesterol concentrations may slow water dynamics, but higher concentrations (e.g., 50%) can accelerate them, potentially by reducing the density of lipid molecules in the hydrophilic region. arxiv.orgresearchgate.net

For Cholesteryl Hydrogen Phthalate, the presence of the carboxylic acid and ester groups on the phthalate moiety introduces additional, strong H-bond donor and acceptor sites at the membrane-water interface. This would likely lead to more complex and pronounced alterations in the local water H-bond network compared to unmodified cholesterol, potentially creating a unique hydration shell that could influence membrane permeability and protein interactions.

Table 2: Influence of Cholesterol on Interfacial Water H-Bond Lifetime in DPPC Bilayers

Membrane PhaseTemperatureEffect on H-Bond LifetimeSource
Gel Phase 303 KIncreased by a factor of 1.5-2.5 arxiv.orgnih.govresearchgate.net
Liquid-Crystalline Phase 323 KLargely unaffected arxiv.orgnih.govresearchgate.net
All Temperatures (50% Chol) VariedDecreased to 0.5-0.7 times that of pure lipid arxiv.orgresearchgate.net

This table presents findings from molecular dynamics simulations on the influence of cholesterol.

Biomedical and Biological Research Applications of Cholesteryl Hydrogen Phthalate Derivatives

Investigation in Drug Delivery Systems

The unique amphipathic nature of cholesterol derivatives makes them suitable candidates for constructing drug delivery vehicles, such as liposomes and nanoparticles. The sterol component can integrate into lipid bilayers, while the phthalate (B1215562) group offers a site for further chemical modification.

Potential of Cholesteryl Esters in Gene Therapy Applications

Gene therapy aims to treat diseases by introducing therapeutic genes into a patient's cells. nih.gov A significant challenge in this field is the effective and safe delivery of genetic material. Cholesteryl esters are integral components of lipoproteins, such as low-density lipoproteins (LDL), which play a crucial role in cholesterol transport. nih.gov The natural biological pathways involving these particles have inspired their investigation as carriers for therapeutic agents.

While direct applications of cholesteryl hydrogen phthalate in gene therapy are still emerging, the broader class of cholesteryl esters is recognized for its role in the structure of particles that mediate lipid metabolism. nih.gov For instance, small, dense LDL particles, which are rich in cholesterol esters, are central to the pathology of certain metabolic conditions. nih.gov Research in gene therapy for cholesterol-related disorders often targets the mechanisms governing these lipoproteins, such as the function of proprotein convertase subtilisin/kexin type 9 (PCSK9), which regulates LDL receptors. news-medical.net The development of delivery systems that mimic natural lipoprotein particles, potentially incorporating specialized cholesteryl esters, represents a promising avenue for future gene therapy applications.

Cholesteryl Hydrogen Phthalate as a Precursor for Novel Pharmaceutical Agents

Cholesteryl hydrogen phthalate can serve as a building block for more complex molecules with targeted therapeutic functions. Its structure allows for conjugation with other active molecules to enhance their delivery and efficacy.

A notable example is the development of a calcofluor white-cholesteryl hydrogen succinate (B1194679) conjugate (CFW–CHSc). rsc.org This novel nanomaterial was designed to specifically target chitin, a key component of fungal cell walls. rsc.org By incorporating this conjugate into liposomes, researchers created a delivery system capable of enhancing the transport of the antifungal drug voriconazole (B182144) into Candida albicans cells. rsc.org In preclinical models, these targeted liposomes demonstrated significantly increased antifungal activity in liver and kidney tissues compared to the drug alone. rsc.org This study highlights the potential of using cholesteryl hydrogen esters as precursors to create fungi-targeting nanoparticles that can improve drug delivery to infection sites. rsc.org

Antimicrobial and Antifungal Activity Studies

The inherent biological activity of sterol derivatives has led researchers to investigate their potential as antimicrobial and antifungal agents. Analogues of cholesteryl hydrogen phthalate have shown promising results in this area.

Evaluation of In Vitro Antifungal Activity of Cholesteryl Hydrogen Phthalate Analogues (e.g., Sitosteryl Hydrogen Phthalate)

Sitosteryl hydrogen phthalate, a close analogue of cholesteryl hydrogen phthalate, has been synthesized and evaluated for its antifungal properties. researchgate.netache-pub.org.rs Standard laboratory tests, such as the Kirby-Bauer well diffusion method, have been used to measure its efficacy against common fungal pathogens. researchgate.netache-pub.org.rsscispace.com

In these studies, the synthesized sitosteryl hydrogen phthalate demonstrated notable antifungal activity against both Aspergillus niger and Candida albicans. researchgate.netache-pub.org.rs The results indicated that the addition of the phthaloyl group to the sitosterol (B1666911) structure enhanced its antifungal capabilities when compared to the original sitosterol molecule. researchgate.net

Interactive Data Table: In Vitro Antifungal Activity of Sitosteryl Hydrogen Phthalate

Below are the results from the Kirby-Bauer well diffusion assay, showing the zone of inhibition for the tested compounds against two fungal strains.

CompoundFungal StrainZone of Inhibition (mm)
Sitosteryl Hydrogen PhthalateAspergillus niger18
Sitosteryl Hydrogen PhthalateCandida albicans16
3β-sitosterol (Control)Aspergillus niger12
3β-sitosterol (Control)Candida albicans10
Standard Drug (Reference)Aspergillus niger22
Standard Drug (Reference)Candida albicans20

Molecular Docking Simulations Targeting Lanosterol 14α-Demethylase (CYP51) as an Antifungal Mechanism

To understand the mechanism behind the observed antifungal activity, researchers have employed molecular docking simulations. researchgate.netache-pub.org.rs This computational technique models the interaction between a ligand (the potential drug) and a target protein. neuroquantology.comneuroquantology.com For many antifungal drugs, the target is Lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047), which is an essential component of the fungal cell membrane. nih.govresearchgate.net

Simulations involving sitosteryl hydrogen phthalate have shown that it can effectively bind to the active site of CYP51 from Candida albicans. researchgate.netache-pub.org.rsscispace.com The docking studies revealed that the compound fits well within the binding pocket of the enzyme, suggesting it can act as an inhibitor. researchgate.netscispace.com The calculated binding score for sitosteryl hydrogen phthalate was -11.0 kcal/mol, indicating a strong and favorable interaction with the CYP51 receptor. scispace.com This strong binding affinity supports the hypothesis that the compound's antifungal effect is achieved by disrupting ergosterol synthesis, ultimately compromising the integrity of the fungal cell membrane. researchgate.netscispace.com

Cytotoxicity Assessments of Cholesterol Derivatives

While exploring the therapeutic applications of cholesterol derivatives, it is essential to assess their potential toxicity to human cells. Research has shown that certain modifications to the cholesterol molecule, particularly oxidation, can lead to significant cytotoxic effects.

Studies on cultured aortic smooth muscle cells have revealed that various auto-oxidation products of cholesterol can induce cell death. nih.gov Among the derivatives tested, 25-hydroxycholesterol (B127956) and cholestane-3β, 5α, 6β-triol were identified as the most toxic. nih.gov In contrast, purified cholesterol itself showed no cytotoxic effects. nih.gov

Further research on retina-derived cells has corroborated these findings, demonstrating that the cytotoxicity of cholesterol derivatives is highly dependent on their specific chemical structure. nih.gov In these studies, an oxysterol known as EPCD was found to be the most potent cytotoxic agent, while cholesterol and another derivative, 4HDHC, did not affect cell viability. nih.gov

Interactive Data Table: Cytotoxicity of Various Cholesterol Derivatives

The table below summarizes the relative cytotoxicity observed in different studies.

Cholesterol DerivativeCell TypeObserved CytotoxicityReference
25-HydroxycholesterolAortic Smooth Muscle CellsHigh nih.gov
Cholestane-3β, 5α, 6β-triolAortic Smooth Muscle CellsHigh nih.gov
Purified CholesterolAortic Smooth Muscle CellsNone nih.gov
EPCD (Oxysterol)Retina-Derived 661W CellsHigh nih.gov
7kCHOL (Oxysterol)Retina-Derived 661W CellsModerate nih.gov
4HDHC (Oxysterol)Retina-Derived 661W CellsNone nih.gov

These assessments are crucial for understanding the safety profile of new cholesterol-based compounds and for guiding the design of non-toxic derivatives for therapeutic use.

In Vitro Evaluation of Cytotoxic Effects in Specific Cell Lines

The cytotoxic potential of various cholesteryl hydrogen phthalate derivatives and other cholesterol-based compounds has been investigated across a range of human cancer cell lines. These in vitro studies are crucial for identifying compounds with therapeutic promise and understanding their mechanisms of action at a cellular level. Research has demonstrated that modifications to the cholesterol backbone can yield derivatives with significant antiproliferative and pro-apoptotic activities.

One area of investigation involves the synthesis of hybrid molecules incorporating cholesterol. For instance, two hybrid compounds based on cholesterol and 1,14-tetradeca-(5Z,9Z)-dienedicarboxylic acid were evaluated for their in vitro cytotoxic activities. The study tested these compounds against a panel of human cell lines, including Jurkat (leukemia), K562 (myelogenous leukemia), U937 (lung), HeLa (cervical), and Hek293 (kidney) cells. The results indicated that the hybrid molecules were substantially more cytotoxic and were more efficient at inducing apoptosis compared to their cholesterol oxime precursors. nih.gov

Another class of cholesterol derivatives, the 5α,8α-endoperoxides, has also shown potent anticancer effects. The in vitro antiproliferative activities of these compounds were assessed against human hepatocellular cancer cell lines (HepG2, SK-Hep1) and human breast cancer cell lines (MDA-MB-231, MCF-7). One particular cholesterol-based 5α,8α-endoperoxide derivative emerged as a highly promising candidate, exhibiting IC₅₀ values between 8.07 and 12.25 μM through the induction of cancer cell apoptosis. nih.gov

The introduction of different functional groups to the cholesterol structure has been a key strategy in developing cytotoxic agents. The antiproliferative activity of a cholesterol-based β-aminoalcohol was evaluated in MCF-7 breast cancer cells, demonstrating superior cytotoxic effects when compared to unmodified cholesterol. nih.gov Further studies on other derivatives revealed that the presence of a 7-hydroxy group could double the antiproliferative activity against nasopharyngeal (CNE-2), liver (BEL-7402, HepG2), and ovarian (Skov3) cancer cells, while showing no inhibitory effects on normal human kidney epithelial cells (HEK-293T). nih.gov

The table below summarizes the cytotoxic effects of various cholesterol derivatives on different cancer cell lines as reported in the literature.

Table 1: In Vitro Cytotoxicity of Cholesterol Derivatives in Human Cancer Cell Lines

Compound Class/Derivative Cell Line(s) Observed Effect Reference
Cholesterol-dienoic acid hybrids Jurkat, K562, U937, HeLa, Hek293 Significantly more cytotoxic and pro-apoptotic than precursors nih.gov
5α,8α-endoperoxide derivative HepG2, SK-Hep1, MDA-MB-231, MCF-7 Potent anticancer activity; IC₅₀ values of 8.07-12.25 μM nih.gov
β-aminoalcohol derivative MCF-7 Better cytotoxic effects than cholesterol; induced apoptosis nih.gov
7-hydroxy cholesterol derivative CNE-2, BEL-7402, HepG2, Skov3 Doubled antiproliferative activity compared to non-hydroxylated form nih.gov
Cholesterol-lactoside conjugate PC3 (prostate cancer) Exhibited the best cytotoxicity among a series of tested compounds researchgate.net
Cholesterol end-capped PNIPAAm Glioblastoma cells Reduced tumor cell viability by up to 60% nih.govdovepress.com
Artemether/Artesunate-cholesterol conjugates HeLa (cervical cancer) Showed promising anticancer activity with low IC₅₀ values researchgate.net

Further research into cholesterol-based conjugates has identified compounds with notable activity against specific cancer types. For example, a sugar-cholesterol conjugate displayed the most effective in vitro cytotoxic activity against the PC3 prostate cancer cell line among a series of ten synthesized conjugates. nih.gov Similarly, a study focusing on various new cholesterol derivatives identified a cholesterol-lactoside conjugate as having the most potent cytotoxic effect on the PC3 cell line, with an IC₅₀ value of 33.5 μM. researchgate.net

The versatility of cholesterol as a scaffold is also evident in the development of drug delivery systems with inherent cytotoxic properties. Cholesterol end-capped poly(N-isopropylacrylamide)s have been shown to be toxic to glioblastoma cells while remaining non-toxic to normal fibroblasts. nih.govdovepress.com These polymers can reduce the viability of tumor cells by up to 60%, with the cholesteryl moiety acting as a cell-penetrating agent that disrupts the plasma membrane. nih.govdovepress.com

Conjugation of cholesterol to known therapeutic agents has also been explored. A study involving the conjugation of antimalarial and anticancer drugs to cholesterol found that several resulting compounds exhibited promising anticancer activity against HeLa cervical cancer cells, with some IC₅₀ values as low as 3.295 μg/mL. researchgate.net

Future Research Directions and Emerging Paradigms for Cholesteryl Hydrogen Phthalate

Development of Next-Generation Cholesteryl Hydrogen Phthalate (B1215562) Derivatives

Future research will likely focus on moving beyond the parent molecule to create a library of derivatives with fine-tuned properties for specific applications.

The rational design of new cholesteryl hydrogen phthalate derivatives involves a "step-by-step" computational approach to predict how structural modifications will influence the molecule's behavior. rsc.org This strategy allows for the creation of derivatives with precisely tailored physicochemical properties, such as self-assembly characteristics, and specific biological activities. By employing state-of-the-art quantum mechanical computations and molecular dynamics simulations, researchers can model how changes to either the cholesterol core or the phthalate moiety will affect interactions with biological membranes or target proteins. rsc.orgnih.gov For example, modifications to the phthalate ring could alter the molecule's solubility and pH-responsiveness, while changes to the cholesterol tail could modulate its insertion into lipid bilayers. This in silico approach accelerates the discovery of promising candidates for various applications, from drug delivery to biomaterials. rsc.org

The synthesis of cholesteryl hydrogen phthalate and its derivatives is typically achieved through the esterification of cholesterol with phthalic anhydride (B1165640). Future research is expected to explore novel and more efficient synthetic routes. This includes the use of greener methodologies, such as microwave-assisted synthesis on solid supports like silica (B1680970) gel, which can significantly shorten reaction times and increase yields compared to conventional methods. researchgate.net Another area of exploration is the development of multi-step synthetic routes to create more complex derivatives, such as those incorporating A-homo lactam and B-norsteroidal skeletons, which have shown interesting biological activities in related cholesterol-based compounds. nih.gov The fundamental reaction involves activating the carboxylic acid group of the phthalic anhydride to react with the hydroxyl group of cholesterol, often facilitated by a catalyst in a suitable solvent.

Below is a representative table of reaction components used in the synthesis of similar cholesterol esters, which serves as a basis for developing new pathways for cholesteryl hydrogen phthalate derivatives.

ComponentRoleExample ReagentReference
SterolStarting MaterialCholesterol chemicalbook.com
AnhydrideAcylating AgentPhthalic Anhydride / Succinic Anhydride researchgate.netchemicalbook.com
SolventReaction MediumPyridine (B92270) chemicalbook.com
CatalystActivator4-dimethylaminopyridine (B28879) (DMAP) chemicalbook.com

This interactive table summarizes the key components in the synthesis of cholesterol esters.

Advanced Computational and Theoretical Studies

Computational modeling is an indispensable tool for understanding and predicting the complex behaviors of cholesteryl hydrogen phthalate at the molecular level.

Advanced computational methods, particularly molecular dynamics (MD) simulations, are crucial for predicting how cholesteryl hydrogen phthalate molecules self-assemble in various environments. nih.gov Due to the amphiphilic nature of the molecule, it is expected to form ordered structures in solution, such as micelles, nanoparticles, or layered liquid crystal phases. nih.govnih.gov The rigidity of the cholesterol segment often drives the formation of layered or stacked structures, which can be modeled to understand their thermodynamic stability and morphology. nih.govnih.gov These simulations can predict key parameters like layer spacing and molecular orientation, providing insights that are essential for designing materials for tissue engineering or drug encapsulation. nih.govnih.gov

The table below outlines various self-assembled structures formed by cholesterol-containing polymers, which can be predicted using computational models.

Self-Assembled StructureDescriptionInfluencing FactorsReference
MicellesSpherical aggregates with a hydrophobic core and hydrophilic corona.Polymer concentration, solvent nih.gov
Layered Structures (Smectic Phases)Bilayered arrangements of molecules.Rigidity of cholesterol, hydrogen bonding nih.govnih.gov
NanoparticlesStable, monodisperse aggregates formed by intermolecular self-aggregation.Degree of cholesterol substitution nih.gov

This interactive table details different self-assembled structures that can be modeled computationally.

In silico screening techniques, such as molecular docking, are powerful tools for identifying potential biological targets for cholesteryl hydrogen phthalate and its derivatives. researchgate.netresearchgate.net This process involves computationally fitting the 3D structure of the molecule into the binding sites of a vast library of proteins and other biological macromolecules. researchgate.net By calculating binding affinities and analyzing interactions (like hydrogen bonds), these methods can predict whether a derivative is likely to interact with a specific target. researchgate.netscispace.com For instance, studies have used this approach to investigate the interaction of phthalates with targets like the pregnane (B1235032) X receptor (PXR) and corticosteroid-binding globulin (CBG), suggesting potential mechanisms for biological activity. scispace.comchemical-free-life.org This screening method can rapidly generate hypotheses about a compound's mechanism of action, which can then be validated experimentally. csic.es

Interdisciplinary Applications and Nanotechnology Integration

The unique properties of cholesteryl hydrogen phthalate make it an excellent candidate for integration into advanced materials and nanotechnologies. Its ability to self-assemble into stable nanoparticles makes it highly suitable for applications in drug delivery. nih.gov The cholesterol component can facilitate interaction with and passage through cell membranes, while the phthalate group can be functionalized to attach targeting ligands or other molecules. These self-assembled structures can encapsulate therapeutic agents, protecting them in circulation and releasing them at a target site. nih.gov Furthermore, the integration of cholesteryl hydrogen phthalate into biomaterials, such as coatings for tissue engineering scaffolds, could promote cell adhesion and proliferation due to the biocompatibility and structural role of cholesterol in cell membranes. nih.gov These applications leverage the molecule's inherent ability to form ordered, nano-scale structures, bridging the gap between materials science and medicine. nih.gov

Integration of Cholesteryl Hydrogen Phthalate into Advanced Nanoscience and Bionanotechnology

Cholesteryl hydrogen phthalate, owing to the inherent characteristics of its cholesterol moiety, is a significant compound for advancements in nanoscience and bionanotechnology. The cholesterol component is a fundamental part of cell membranes, influencing their structure and fluidity. creative-proteomics.comkhanacademy.org This biocompatibility makes cholesterol and its derivatives, including cholesteryl hydrogen phthalate, prime candidates for constructing novel nanomaterials for biological applications. mdpi.comnih.gov

In bionanotechnology, cholesterol-based compounds are utilized for their self-assembly capabilities and their ability to anchor molecules to lipid bilayers. researchgate.net For instance, polymers containing cholesterol can be synthesized to form various nanostructures. mdpi.com These structures harness the unique properties of cholesterol, such as its chirality, amphiphilicity, and ability to form liquid crystalline phases. mdpi.com The integration of cholesteryl hydrogen phthalate into polymers can lead to the formation of micelles, polymersomes, and other nanoparticles. These nanocarriers are being explored for targeted drug delivery, where the cholesterol component can facilitate interaction with and integration into cell membranes, potentially improving the efficacy of therapeutic agents. nih.govmdpi.comnih.gov

The formation of hybrid vesicles, combining polymers with cholesterol, can merge the advantageous features of both polymersomes and liposomes, leading to tunable membrane properties and high colloidal stability. nih.gov Research into pH-sensitive miktoarm polymers has shown that incorporating cholesterol can increase the size and drug-encapsulating capacity of the resulting polymersomes. nih.gov

Below is a table summarizing the impact of cholesterol incorporation on the physicochemical properties of pH-sensitive polymersomes, illustrating the potential modifications that cholesteryl hydrogen phthalate could impart.

Property0 wt% Cholesterol1 wt% Cholesterol
Hydrodynamic Radius70 nm91 nm
Encapsulation Volume0.92 µL/mg1.15 µL/mg
Data derived from studies on methoxy (B1213986) poly(ethylene glycol)-b-poly(l-histidine)2 miktoarm polymers. nih.gov

Future research is expected to focus on synthesizing novel block copolymers and self-assembling systems where cholesteryl hydrogen phthalate acts as a key structural or functional component, driving the formation of advanced nanostructures for diagnostics and therapeutics. researchgate.net

Potential for Cholesteryl Hydrogen Phthalate in Biosensors and Molecular Devices

The liquid crystalline properties inherent to many cholesterol derivatives are central to their potential application in biosensors and molecular devices. mdpi.com Cholesteryl hydrogen phthalate belongs to a class of molecules known as cholesteric (or chiral nematic) liquid crystals. wikipedia.org These materials exhibit a helical structure and have unique optical properties, such as selective reflection of light, which can be sensitive to external stimuli like temperature, pressure, and the presence of chemical analytes. wikipedia.org

This sensitivity makes them excellent candidates for the development of novel sensors. A biosensor incorporating cholesteryl hydrogen phthalate could be designed to change color or another optical property upon binding to a specific biological target. For example, a thin film of a liquid crystal mixture containing cholesteryl hydrogen phthalate could be functionalized to interact with a particular protein or nucleic acid sequence. This interaction would disrupt the liquid crystalline order, leading to a detectable optical signal.

Furthermore, the ability of cholesterol to anchor molecules to surfaces, such as lipid bilayers, is a valuable asset in biosensor design. researchgate.net Cholesteryl hydrogen phthalate could be used to immobilize enzymes or antibodies onto a transducer surface, ensuring their correct orientation and stability while allowing for the detection of their corresponding substrates or antigens.

Broader Impact and Sustainable Chemistry Considerations

Addressing Environmental Implications of Esterified Cholesterol Derivatives

The increasing use of cholesterol derivatives in various applications necessitates an evaluation of their environmental fate and impact. Esterified cholesterol compounds are naturally occurring lipids and are generally considered biodegradable. nih.govnih.gov The ester bond in compounds like cholesteryl hydrogen phthalate can be hydrolyzed by enzymes such as cholesterol esterase, breaking the molecule down into cholesterol and the corresponding acid (in this case, phthalic acid). creative-proteomics.comwikipedia.org

Future research must focus on assessing the complete biodegradation pathway of cholesteryl hydrogen phthalate and similar derivatives. This includes identifying the microbial communities capable of their degradation and evaluating the potential for bioaccumulation or toxicity of any persistent intermediates. Understanding these processes is crucial for ensuring that the use of these materials does not lead to unintended environmental consequences.

The table below outlines the key stages in the environmental breakdown of a generic cholesteryl ester.

Degradation StageProcessResulting ProductsKey Considerations
Stage 1: Hydrolysis Enzymatic cleavage of the ester bond by esterases. nih.govFree Cholesterol + Acid (e.g., Phthalic Acid)Rate can be influenced by environmental conditions and microbial activity. nih.gov
Stage 2: Degradation of Cholesterol Microbial metabolism.Various metabolic intermediates, eventually CO2 and H2O.Can be degraded by certain bacteria like Enterococcus faecium. mdpi.com
Stage 3: Degradation of Acid Microbial metabolism.Varies depending on the acid's structure.Persistence and potential toxicity of the acid moiety (e.g., phthalate) must be assessed.

Contributions to Sustainable Materials Science and Biomedical Innovation

Cholesterol and its derivatives represent a valuable platform for developing sustainable materials, aligning with the principles of green chemistry. researchgate.netaccscience.com As a readily available and biocompatible starting material derived from natural sources, cholesterol offers an alternative to petroleum-based feedstocks for the synthesis of advanced functional materials. nih.govmdpi.com

In biomedical innovation, the use of cholesterol-based materials promotes sustainability by enhancing biocompatibility and biodegradability, which can reduce the environmental footprint of medical devices and drug delivery systems. nih.govresearchgate.net Polymers synthesized with cholesterol moieties can be designed to be biodegradable, breaking down into non-toxic components within the body and reducing the need for surgical removal of implants. mdpi.comnih.gov

The synthesis of these materials is also moving towards more eco-friendly approaches, minimizing the use of hazardous solvents and high-energy processes. researchgate.netaccscience.com The versatility of cholesterol's chemical structure allows for a wide range of modifications, enabling the creation of materials with tailored properties for specific applications, from liquid crystals for displays to biocompatible polymers for tissue engineering. mdpi.commdpi.com

The development of cholesterol-based materials contributes to several key areas of sustainable innovation:

Renewable Feedstocks: Utilizing a bio-derived molecule reduces reliance on fossil fuels. mdpi.com

Biocompatibility: Materials designed for biomedical use are compatible with biological systems, minimizing adverse reactions. nih.gov

Biodegradability: Designing materials that safely degrade after their intended use can mitigate waste accumulation. nih.gov

Green Synthesis: Adopting environmentally friendly chemical processes reduces the generation of hazardous waste. accscience.com

By leveraging the unique properties of cholesteryl hydrogen phthalate and related compounds, researchers can continue to advance the development of high-performance, sustainable materials that address critical needs in medicine and technology. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing and characterizing Cholesterol Hydrogen Phthalate (CHP)?

CHP is synthesized via esterification of cholesterol with phthalic anhydride. Critical steps include:

  • Reagent purification : Ensure anhydrous conditions to prevent hydrolysis .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm ester bond formation (δ 4.8–5.2 ppm for cholesterol protons, δ 7.5–8.2 ppm for aromatic phthalate protons). Purity should be verified via HPLC (>97.0% by titrimetry) .
  • Optical rotation : CHP exhibits specific optical activity ([α]D = -7° in CHCl₃), a key identifier for chiral purity .

Q. How does CHP’s molecular structure influence its solubility and stability in experimental systems?

CHP’s amphiphilic structure (hydrophobic cholesterol backbone + polar phthalate group) enables limited solubility in organic solvents (e.g., chloroform) but poor aqueous solubility. Stability considerations:

  • Thermal stability : Melting point (162–166°C) indicates moderate thermal resistance, but prolonged heating above 100°C may degrade ester bonds .
  • Hydrolysis risk : Acidic/basic conditions accelerate ester hydrolysis; use neutral buffers for in vitro studies .

Q. What analytical techniques are recommended for quantifying CHP in complex matrices (e.g., biological samples)?

  • HPLC-UV : Utilize C18 columns with acetonitrile/water gradients (detection at 254 nm for phthalate absorption) .
  • Mass spectrometry (LC-MS) : For trace analysis, monitor m/z 534.77 (CHP molecular ion) with internal standards (e.g., deuterated cholesterol esters) .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for CHP across studies?

Discrepancies often arise from:

  • Solvent purity : Residual water in chloroform reduces solubility; use molecular sieves for solvent drying .
  • Crystallinity : Polymorphic forms (amorphous vs. crystalline) affect solubility profiles. Characterize via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .
  • Method validation : Cross-validate solubility data using orthogonal techniques (e.g., gravimetric analysis vs. NMR quantification) .

Q. What experimental design strategies optimize CHP’s use in drug delivery systems?

  • Nanocarrier formulation : Optimize CHP-to-lipid ratios (e.g., 1:5 w/w) for stable micelle or liposome formation. Monitor particle size (DLS) and encapsulation efficiency (HPLC) .
  • In vitro release studies : Use dialysis membranes (MWCO 12–14 kDa) with sink conditions to simulate physiological release kinetics .
  • Stability testing : Assess hydrolytic degradation in simulated gastric/intestinal fluids (pH 1.2–6.8) .

Q. How can batch-to-batch variability in CHP synthesis impact reproducibility in mechanistic studies?

  • Quality control : Implement strict NMR and HPLC batch checks (e.g., >97% purity threshold) .
  • Impurity profiling : Identify byproducts (e.g., unreacted cholesterol) via GC-MS .
  • Standardized protocols : Adopt ICH guidelines for reaction parameter documentation (temperature, stoichiometry, catalyst use) .

Q. What methodologies are effective for studying CHP’s interactions with lipid membranes or proteins?

  • Surface plasmon resonance (SPR) : Measure binding kinetics with immobilized lipid bilayers .
  • Fluorescence quenching : Use tryptophan-rich proteins (e.g., albumin) to assess CHP-protein interactions via Stern-Volmer plots .
  • Molecular dynamics (MD) simulations : Model CHP’s orientation in lipid bilayers (e.g., CHARMM force fields) .

Data Interpretation & Advanced Applications

Q. How should researchers interpret conflicting toxicity data for CHP in preclinical models?

  • Dose normalization : Compare studies using mg/kg vs. molarity (CHP MW = 534.77 g/mol) .
  • Metabolite analysis : Monitor phthalic acid release (a hydrolysis byproduct) as a potential toxicant .
  • Endpoint alignment : Standardize assays (e.g., MTT for cytotoxicity, Comet for genotoxicity) to enable cross-study comparisons .

Q. What strategies mitigate interference from CHP degradation products in analytical workflows?

  • Derivatization : Use trimethylsilylation to stabilize hydrolyzed phthalate for GC-MS analysis .
  • Chromatographic separation : Employ UPLC with ion-pairing agents (e.g., tetrabutylammonium) to resolve CHP from degradation products .

Q. How can CHP’s role in liquid crystal (LC) research be leveraged for advanced material science applications?

  • Phase behavior studies : Characterize CHP’s thermotropic LC properties via polarized optical microscopy (POM) and DSC .
  • Doping effects : Investigate CHP’s impact on LC alignment in electro-optical devices (e.g., 1–5% w/w doping ratios) .

Regulatory & Compliance Considerations

Q. What regulatory frameworks govern CHP’s use in pharmaceutical research?

  • GHS compliance : Classify CHP as a non-hazardous research chemical (no acute toxicity symbols required) .
  • REACH registration : Required for EU-based studies (CAS 6732-01-0 is listed in the EU chemical inventory) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.